molecular formula C11H10BrNO B1382543 6-Bromo-2-ethoxyquinoline CAS No. 1363386-54-2

6-Bromo-2-ethoxyquinoline

Cat. No.: B1382543
CAS No.: 1363386-54-2
M. Wt: 252.11 g/mol
InChI Key: ITFJNURSKVIXSW-UHFFFAOYSA-N
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Description

6-Bromo-2-ethoxyquinoline is an organic compound with the molecular formula C11H10BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and an ethoxy group at the 2nd position of the quinoline ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-ethoxyquinoline can be synthesized through several methods. One common method involves the bromination of 2-ethoxyquinoline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

Another synthetic route involves the Suzuki–Miyaura coupling reaction, where 2-ethoxyquinoline is coupled with a boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-ethoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

6-Bromo-2-ethoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-ethoxyquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ethoxy group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific compound it is used to synthesize .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromoquinoline: Lacks the ethoxy group, affecting its solubility and reactivity.

    6-Chloro-2-ethoxyquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness

6-Bromo-2-ethoxyquinoline is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical properties. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-2-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-14-11-6-3-8-7-9(12)4-5-10(8)13-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFJNURSKVIXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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